

# 3-Methyl-2-(trifluoromethyl)aniline molecular weight and formula

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## Compound of Interest

Compound Name: 3-Methyl-2-(trifluoromethyl)aniline

Cat. No.: B3079430

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An In-Depth Technical Guide to 2-Methyl-3-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

**A Note on Nomenclature:** This guide focuses on the chemical compound identified by CAS Number 54396-44-0. While the topic requested was "**3-Methyl-2-(trifluoromethyl)aniline**," comprehensive database searches indicate that the widely synthesized, commercially available, and researched isomer is 2-Methyl-3-(trifluoromethyl)aniline. This document will proceed with an in-depth analysis of this latter compound, which possesses the molecular formula and weight relevant to the topic.

## Introduction

2-Methyl-3-(trifluoromethyl)aniline is a highly functionalized aromatic amine that has emerged as a critical building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a sterically influencing methyl group positioned ortho to the amine and a powerfully electron-withdrawing trifluoromethyl ( $\text{CF}_3$ ) group at the meta position, imparts a distinct combination of reactivity, lipophilicity, and metabolic stability to derivative molecules.

The trifluoromethyl group is a cornerstone of modern drug design, often employed as a bioisostere for groups like methyl or chlorine.<sup>[1]</sup> Its presence can significantly enhance a drug candidate's metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of 2-

Methyl-3-(trifluoromethyl)aniline for researchers, scientists, and drug development professionals, detailing its core properties, synthesis, and key applications.

## Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

### Core Identification Data

The fundamental identifiers for 2-Methyl-3-(trifluoromethyl)aniline are summarized below.

Identifier	Value	Source(s)
IUPAC Name	2-methyl-3-(trifluoromethyl)aniline	[3]
Synonym(s)	3-Trifluoromethyl-2-methylaniline, 2-Amino-6-(trifluoromethyl)toluene	[4][5]
CAS Number	54396-44-0	[3][4][5][6]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>3</sub> N	[3][4][6][7]
Linear Formula	CH <sub>3</sub> C <sub>6</sub> H <sub>3</sub> (CF <sub>3</sub> )NH <sub>2</sub>	[5][8]
Molecular Weight	175.15 g/mol	[3][4][6][7][9]
EC Number	259-145-5	[5][10]
InChI Key	TWLDBACVSHADLI-UHFFFAOYSA-N	[3][5][10]

### Physicochemical Data

The compound's physical characteristics are crucial for determining appropriate handling, storage, and reaction conditions.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[6]
Purity	≥95-99% (GC)	[5][6]
Melting Point	38-42 °C	[5][10]
Boiling Point	198–201 °C	[6]
Density	1.205 g/cm <sup>3</sup> @ 25°C	[6]
Flash Point	82°C (closed cup)	[6]
Solubility	Soluble in organic solvents (e.g., THF, DCM, ether); insoluble in water.	[6]

## Molecular Structure and Mechanistic Insights

The specific arrangement of substituents on the aniline ring is the primary determinant of the molecule's utility in synthesis.

Caption: 2D Structure of 2-Methyl-3-(trifluoromethyl)aniline.

The structure's key features include:

- **Aniline Core:** The primary amine (-NH<sub>2</sub>) group is a versatile nucleophile and a directing group in electrophilic aromatic substitution. It is the key site for reactions like Buchwald-Hartwig amination.[3]
- **Ortho-Methyl Group:** This group provides steric bulk adjacent to the amine, which can influence the regioselectivity of reactions and modulate the conformation of downstream products.
- **Meta-Trifluoromethyl Group:** As a potent electron-withdrawing group, the CF<sub>3</sub> moiety deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons. This electronic effect is critical for its role in creating stable, effective pharmaceutical ingredients.[6]

## Synthesis Pathway and Experimental Protocol

The synthesis of 2-Methyl-3-(trifluoromethyl)aniline is non-trivial due to the specific orientation of the three substituents. A common laboratory and bench-scale approach involves a multi-step process starting from a more readily available precursor.[11]

Caption: Synthetic workflow for 2-Methyl-3-(trifluoromethyl)aniline.

## Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis adapted from established chemical principles for directed ortho-metallation.[11]

### Step 1: Protection of the Amine Group

- **Rationale:** The acidic N-H protons of the aniline would interfere with the strong base used in the subsequent lithiation step. The pivaloyl group is an effective protecting group that is sterically bulky and also serves as a potent directed metalation group.
- **Procedure:**
  - Dissolve 3-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., Dichloromethane).
  - Cool the solution to 0°C in an ice bath.
  - Add a base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
  - Slowly add pivaloyl chloride dropwise while maintaining the temperature at 0°C.
  - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
  - Perform an aqueous workup to remove salts and purify the resulting amide, pivalylamino-3-trifluoromethylbenzene, typically by recrystallization or chromatography.

### Step 2: Directed Ortho-Methylation

- Rationale: The pivaloyl group directs the deprotonation (lithiation) to the ortho position. The use of a strong, hindered base like sec-butyllithium (s-BuLi) in the presence of a ligand like TMEDA (tetramethylethylenediamine) is highly effective for this transformation.
- Procedure:
  - Dissolve the protected aniline from Step 1 in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
  - Cool the solution to -78°C using a dry ice/acetone bath.
  - Slowly add s-BuLi dropwise. A color change typically indicates the formation of the lithiated species.
  - Stir the mixture at -78°C for 1-2 hours.
  - Add methyl iodide (an electrophile) and continue stirring, allowing the reaction to slowly warm to room temperature.
  - Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
  - Extract the product with an organic solvent and purify to isolate pivalylamino-2-methyl-3-trifluoromethylbenzene.

### Step 3: Deprotection of the Amine

- Rationale: The final step is the removal of the pivaloyl protecting group to reveal the desired primary amine. This is typically achieved through hydrolysis under harsh acidic or basic conditions.
- Procedure:
  - Reflux the methylated amide from Step 2 in a solution of concentrated hydrochloric acid or a strong base like sodium hydroxide in aqueous ethanol.
  - Monitor the reaction for the disappearance of the starting material.

- After completion, cool the reaction mixture and neutralize it to the appropriate pH to ensure the product is in its free amine form.
- Extract the final product, 2-Methyl-3-(trifluoromethyl)aniline, with an organic solvent.
- Purify the product via distillation under reduced pressure or column chromatography to achieve high purity.[6]

## Applications in Drug Development and Chemical Synthesis

2-Methyl-3-(trifluoromethyl)aniline is not an active pharmaceutical ingredient (API) itself but is a crucial intermediate for their synthesis.[12]

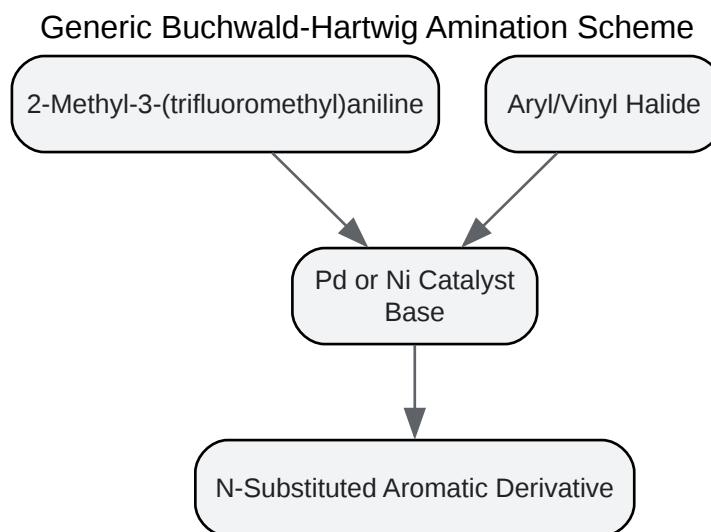
## Pharmaceutical and Agrochemical Intermediate

The compound is a key precursor for a range of high-value molecules:

- Kinase Inhibitors: The unique substitution pattern is ideal for creating targeted therapeutics that require precise steric and electronic properties for high binding affinity and selectivity.[6]
- CNS-Active Compounds: The trifluoromethyl group enhances blood-brain barrier permeability, making this intermediate valuable for synthesizing drugs targeting the central nervous system.[6]
- Veterinary Analgesics: It is a documented intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[12][13]
- Next-Generation Pesticides: In crop protection, it is used to develop fungicides and insecticides with improved target specificity and controlled environmental persistence.[6]

## Versatility in Core Chemical Reactions

The reactive amine group makes this molecule a versatile partner in several cornerstone C-N and C-C bond-forming reactions.



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Caption: Role in Buchwald-Hartwig Amination.

- Buchwald-Hartwig Amination: This palladium- or nickel-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between the aniline and an aryl or vinyl halide. It is a powerful method for synthesizing complex N-aryl amines.[3]
- Suzuki-Miyaura Coupling: While the amine itself doesn't directly participate, it can be transformed (e.g., into a diazonium salt and then a halide) to enable this palladium-catalyzed cross-coupling reaction for C-C bond formation.[3]

## Conclusion

2-Methyl-3-(trifluoromethyl)aniline is a quintessential example of a modern synthetic building block, where strategic placement of functional groups provides immense value to the pharmaceutical and chemical industries. Its molecular weight of 175.15 g/mol and formula of  $C_8H_8F_3N$  belie the chemical complexity and synthetic utility embedded within its structure.[6][7] A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for scientists and researchers aiming to leverage its unique characteristics for the design and development of next-generation chemical entities.

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